molecular formula C24H23ClN2O5S B3734818 ethyl 4-({N-benzyl-N-[(4-chlorophenyl)sulfonyl]glycyl}amino)benzoate

ethyl 4-({N-benzyl-N-[(4-chlorophenyl)sulfonyl]glycyl}amino)benzoate

Cat. No. B3734818
M. Wt: 487.0 g/mol
InChI Key: MOBHJIRVYDDXEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({N-benzyl-N-[(4-chlorophenyl)sulfonyl]glycyl}amino)benzoate, also known as Boc-Gly-4-ClPhSO2-Ph-Et, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a derivative of benzoic acid and glycine, and has been found to exhibit a range of biochemical and physiological effects that make it a valuable tool for investigating various aspects of cellular and molecular biology.

Mechanism of Action

The mechanism of action of ethyl 4-({N-benzyl-N-[(4-chlorophenyl)sulfonyl]glycyl}amino)benzoatePhSO2-Ph-Et is not fully understood, but it is believed to act as a protease inhibitor by binding to the active site of the enzyme and preventing substrate cleavage. It has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and inflammation.
Biochemical and Physiological Effects:
ethyl 4-({N-benzyl-N-[(4-chlorophenyl)sulfonyl]glycyl}amino)benzoatePhSO2-Ph-Et has been found to exhibit a range of biochemical and physiological effects, including:
1. Anti-inflammatory activity: ethyl 4-({N-benzyl-N-[(4-chlorophenyl)sulfonyl]glycyl}amino)benzoatePhSO2-Ph-Et has been shown to inhibit the production of inflammatory cytokines and chemokines in vitro and in vivo, making it a potential therapeutic agent for inflammatory diseases.
2. Antimicrobial activity: ethyl 4-({N-benzyl-N-[(4-chlorophenyl)sulfonyl]glycyl}amino)benzoatePhSO2-Ph-Et has been found to exhibit antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.
3. Cytotoxicity: ethyl 4-({N-benzyl-N-[(4-chlorophenyl)sulfonyl]glycyl}amino)benzoatePhSO2-Ph-Et has been shown to induce cell death in various cancer cell lines, suggesting its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 4-({N-benzyl-N-[(4-chlorophenyl)sulfonyl]glycyl}amino)benzoatePhSO2-Ph-Et in lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include its potential toxicity and the need for further investigation into its mechanism of action and potential side effects.

Future Directions

Some potential future directions for research on ethyl 4-({N-benzyl-N-[(4-chlorophenyl)sulfonyl]glycyl}amino)benzoatePhSO2-Ph-Et include:
1. Investigation of its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
2. Development of new antimicrobial agents based on the structure of ethyl 4-({N-benzyl-N-[(4-chlorophenyl)sulfonyl]glycyl}amino)benzoatePhSO2-Ph-Et.
3. Investigation of its potential as an anticancer agent, either alone or in combination with other chemotherapeutic agents.
4. Further investigation into its mechanism of action and potential side effects, including its effects on normal cells and tissues.

Scientific Research Applications

Ethyl 4-({N-benzyl-N-[(4-chlorophenyl)sulfonyl]glycyl}amino)benzoatePhSO2-Ph-Et has been used in a variety of scientific research applications, including:
1. Drug discovery: ethyl 4-({N-benzyl-N-[(4-chlorophenyl)sulfonyl]glycyl}amino)benzoatePhSO2-Ph-Et has been investigated as a potential lead compound for the development of new drugs targeting various diseases, such as cancer and inflammation.
2. Proteomics: ethyl 4-({N-benzyl-N-[(4-chlorophenyl)sulfonyl]glycyl}amino)benzoatePhSO2-Ph-Et has been used as a protease inhibitor in mass spectrometry-based proteomics experiments to prevent the degradation of proteins during sample preparation.
3. Peptide synthesis: ethyl 4-({N-benzyl-N-[(4-chlorophenyl)sulfonyl]glycyl}amino)benzoatePhSO2-Ph-Et has been used as a building block in the synthesis of various peptides, including those with antimicrobial and antifungal properties.

properties

IUPAC Name

ethyl 4-[[2-[benzyl-(4-chlorophenyl)sulfonylamino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O5S/c1-2-32-24(29)19-8-12-21(13-9-19)26-23(28)17-27(16-18-6-4-3-5-7-18)33(30,31)22-14-10-20(25)11-15-22/h3-15H,2,16-17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBHJIRVYDDXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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